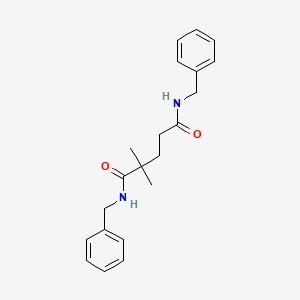

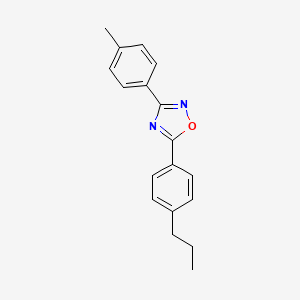

![molecular formula C20H15BrN4O B5510150 N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)

N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of 4-ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone, a compound with similar naphthyl components, is achieved from 1-naphthoyl-glycine and triethyl orthoformate, demonstrating the complexity of synthesizing naphthyl-containing molecules (Kóczán et al., 2001).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of aromatic rings, heteroatoms, and functional groups contributing to their reactivity and interaction. The structural elucidation often involves spectroscopic methods like NMR and IR, providing insights into the arrangement of atoms and the electronic environment (Sancak et al., 2007).

Chemical Reactions and Properties

Compounds with similar structural frameworks engage in a variety of chemical reactions, such as nucleophilic substitutions and electrophilic additions, owing to the presence of reactive functional groups. The chemical behavior can be influenced by substituents on the aromatic rings and the nature of the heteroatoms present (Smith & Lynch, 2013).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are often determined through experimental studies, providing valuable information for handling and application purposes (Berk et al., 2001).

Chemical Properties Analysis

The chemical properties encompass reactivity, stability, and interaction with other molecules. These characteristics are pivotal for the compound's application in synthesis, catalysis, or as intermediates in larger molecular constructs. The analysis of chemical properties often requires a combination of theoretical and experimental approaches to fully understand the compound's capabilities and limitations (Li et al., 2014).

Applications De Recherche Scientifique

Corrosion Inhibition

Triazole Schiff bases, including derivatives similar to N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine, have been evaluated for their effectiveness as corrosion inhibitors on mild steel in acidic media. These compounds exhibit increased inhibition efficiency with higher concentrations and show a decrease in effectiveness as the temperature of the medium increases. Their adsorption follows the Langmuir isotherm, indicating a strong and specific interaction with the metal surface. Polarization studies categorize these inhibitors as mixed-type, affecting both anodic and cathodic processes. Such properties are crucial for extending the life of metal components in corrosive environments (Turuvekere K. Chaitra et al., 2015).

Antimicrobial Activities

Some new 1,2,4-triazole derivatives have demonstrated significant antimicrobial activities. These compounds, synthesized from reactions of various ester ethoxycarbonylhydrazones with primary amines, were found to exhibit good to moderate activities against tested microorganisms. This suggests potential for such molecules in developing new antimicrobial agents, highlighting the versatile biological applications of triazole derivatives (H. Bektaş et al., 2010).

Luminescent Materials for Explosive Detection

Porous luminescent covalent-organic polymers (COPs) synthesized through self-polycondensation involving triazole units have demonstrated rapid responses and high sensitivity to nitroaromatic explosives, including picric acid (PA) and 2,4,6-trinitrotoluene (TNT). These materials, with high surface area and graphene-like layer texture, offer promising applications in the detection of explosives and small organic molecules, showcasing the potential of triazole derivatives in the development of advanced sensing materials (Zhonghua Xiang & D. Cao, 2012).

Propriétés

IUPAC Name |

(E)-1-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN4O/c21-18-8-9-20(17(10-18)11-24-25-13-22-23-14-25)26-12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11,13-14H,12H2/b24-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMJPJUSCIMGJW-BHGWPJFGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Br)C=NN4C=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Br)/C=N/N4C=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

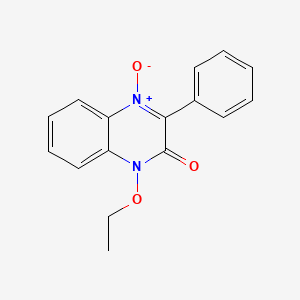

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)

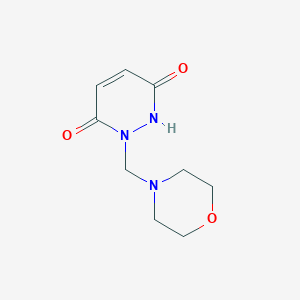

![6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5510077.png)

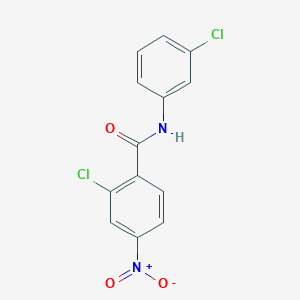

![4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5510080.png)

![N-[2-(dimethylamino)-4-quinolinyl]butanamide](/img/structure/B5510090.png)

![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5510112.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)

![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)